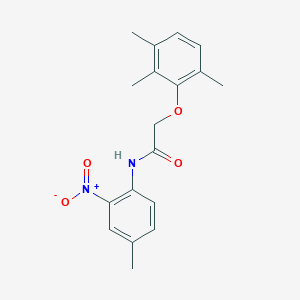![molecular formula C12H8F3N5S B255170 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and a triazole moiety. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to exhibit its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory and analgesic properties. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is its potent antitumor activity against various cancer cell lines. The compound has also shown promising results in other scientific research applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione. One direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Another direction is to explore the compound's potential in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has been achieved using various methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol with indole-3-carboxaldehyde in the presence of a base. The reaction proceeds via a condensation reaction to yield the desired product. Other methods include the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol with indole-3-acetonitrile or indole-3-carboxylic acid derivatives.
Scientific Research Applications
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
Product Name |
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C12H8F3N5S |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H8F3N5S/c13-12(14,15)10-18-19-11(21)20(10)17-6-7-5-16-9-4-2-1-3-8(7)9/h1-6,17H,(H,19,21)/b7-6- |
InChI Key |
GCZOPEBOFOBYDA-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\NN3C(=NNC3=S)C(F)(F)F)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C(F)(F)F)C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C(F)(F)F)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)
![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)


![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)